REACTION_CXSMILES
|
[OH:1][CH:2](O)[C:3](=O)[CH3:4].S(N=C=O)[N:8]=[C:9]=O.[K].[NH2:15][CH2:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1.[N+]([O-])(O)=O.N([O-])=O.[Na+]>C(O)(C)C.O.C(O)(=O)C>[OH:1][CH2:2][C:3]1[N:22]([CH2:21][C:20]2[CH:23]=[CH:24][C:17]([C:16]#[N:15])=[CH:18][CH:19]=2)[CH:9]=[N:8][CH:4]=1 |f:1.2,5.6,^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)O
|
Name
|
potassium thioisocyanate
|
Quantity
|
25.18 g
|
Type
|
reactant
|
Smiles
|
S(N=C=O)N=C=O.[K]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
dilute solution
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
A precipitate is obtained
|
Type
|
FILTRATION
|
Details
|
which is filtered off
|
Type
|
WASH
|
Details
|
washed with 50 ml of isopropanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 50 ml of H2O, and subsequently dried
|
Type
|
CUSTOM
|
Details
|
Thus crystals are obtained
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted once with AcOEt
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted twice with AcOEt
|
Type
|
WASH
|
Details
|
The organic phase is washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |